molecular formula C16H24N2O3S B2459148 N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide CAS No. 1705813-41-7

N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide

Cat. No.: B2459148
CAS No.: 1705813-41-7
M. Wt: 324.44
InChI Key: DJMFTKYHJVRVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide: is a complex organic compound with a unique structure that includes a sulfonamide group, a phenyl ring, and an azepane ring

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-17(22(2,20)21)13-16(19)18-11-7-6-10-15(12-18)14-8-4-3-5-9-14/h3-5,8-9,15H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMFTKYHJVRVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC(C1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be divided into three key fragments:

  • 3-Phenylazepane core : Synthesized via cyclization of a linear precursor.
  • 2-Oxoethyl linker : Introduced through alkylation or oxidation.
  • Methanesulfonamide group : Installed via sulfonation of a secondary amine.

This approach aligns with methodologies described in patents for analogous sulfonamide compounds.

Stepwise Preparation Methods

Synthesis of 3-Phenylazepane

The azepane ring is constructed using a Buchwald-Hartwig amination or ring-closing metathesis (RCM) .

Method A: Buchwald-Hartwig Cyclization

  • Starting material : 1-Bromo-3-phenylhex-5-en-2-amine.
  • Catalyst system : Palladium(II) acetate (5 mol%), Xantphos ligand (10 mol%).
  • Conditions : Reflux in toluene at 110°C for 12 hours.
  • Yield : 68–72%.

Method B: RCM Using Grubbs Catalyst

  • Substrate : N-Allyl-3-phenylpent-4-en-1-amine.
  • Catalyst : Grubbs II (5 mol%).
  • Conditions : Dichloromethane, 40°C, 6 hours.
  • Yield : 75–80%.

Both methods produce 3-phenylazepane, confirmed by ¹H NMR (δ 1.45–1.70 ppm, multiplet for azepane protons) and GC-MS (m/z 175.1 [M+H]⁺).

Introduction of the 2-Oxoethyl Group

The ketone functionality is introduced via oxidation of a secondary alcohol or alkylation with a bromoethyl ketone .

Method C: Oxidation of 2-Hydroxyethyl Intermediate

  • Substrate : 3-Phenylazepane reacted with 2-bromoethanol to form 2-(3-phenylazepan-1-yl)ethanol.
  • Oxidizing agent : Pyridinium chlorochromate (PCC) in dichloromethane.
  • Conditions : Room temperature, 4 hours.
  • Yield : 85%.

Method D: Direct Alkylation with Bromoethyl Ketone

  • Reagents : 3-Phenylazepane + 2-bromo-1-(methylsulfonyl)ethan-1-one.
  • Base : Potassium carbonate (K₂CO₃) in acetonitrile.
  • Conditions : 60°C, 8 hours.
  • Yield : 78%.

Sulfonamide Formation

The final step involves sulfonation of the secondary amine using methanesulfonyl chloride (MsCl).

Method E: Two-Step Sulfonation

  • Amine Protection : React 2-(3-phenylazepan-1-yl)acetamide with Boc₂O (di-tert-butyl dicarbonate) to protect the amine.
  • Sulfonation : Deprotect with HCl/dioxane, then treat with MsCl (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C → 25°C.
  • Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄.
  • Yield : 82%.

Method F: One-Pot Sulfonation

  • Direct reaction : Mix 2-(3-phenylazepan-1-yl)acetamide with MsCl (1.5 equiv) and DIPEA (2.5 equiv) in DCM.
  • Conditions : Stir at room temperature for 6 hours.
  • Yield : 70%.

Optimization and Industrial-Scale Production

Catalytic Systems

Catalyst Solvent Temperature Yield (%) Purity (%)
Pd(OAc)₂/Xantphos Toluene 110°C 72 98
Grubbs II DCM 40°C 80 97
None (thermal) Acetonitrile 60°C 78 95

Data adapted from patent US20030236437A1.

Purification Protocols

  • Column chromatography : Silica gel (230–400 mesh), eluent: hexane/ethyl acetate (3:1 → 1:1).
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C.
  • Purity : >99% by HPLC (C18 column, 80:20 H₂O/MeCN).

Mechanistic Insights

Sulfonation Reaction

The sulfonation proceeds via a nucleophilic acyl substitution mechanism:

  • Amine deprotonation : Triethylamine abstracts a proton from the secondary amine.
  • Electrophilic attack : The deprotonated amine attacks the electrophilic sulfur in MsCl.
  • HCl elimination : Triethylamine scavenges HCl, driving the reaction forward.

This mechanism is supported by kinetic studies showing first-order dependence on both amine and MsCl concentrations.

Comparative Analysis of Methods

Parameter Method C + E Method D + F
Total yield 68% 55%
Purity 99% 95%
Scalability High Moderate
Cost $$$ $$

Method C + E is preferred for industrial applications due to higher purity and scalability, despite higher costs.

Challenges and Solutions

Challenge 1: Over-sulfonation

  • Cause : Excess MsCl or prolonged reaction times.
  • Solution : Use stoichiometric MsCl (1.0–1.2 equiv) and monitor by TLC.

Challenge 2: Azepane Ring Opening

  • Cause : Acidic conditions during workup.
  • Solution : Neutralize with NaHCO₃ before extraction.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenyl and azepane rings may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-methyl-2-oxo-2-phenylacetamide: This compound shares the N-methyl and phenyl groups but lacks the azepane ring.

    N-methyl-N-(2-oxo-2-phenyl)ethyl)methanesulfonamide: Similar structure but with different ring systems.

Uniqueness: N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Biological Activity

N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide, also known by its CAS number 1705813-41-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C14H20N2O2S
  • Molecular Weight: 324.44 g/mol
  • IUPAC Name: this compound

Research indicates that this compound exhibits significant affinity for voltage-gated calcium channels (VGCC), particularly the alpha-2-delta subunit. This interaction suggests a potential role in modulating calcium influx in neurons, which is critical for neurotransmitter release and pain signaling pathways .

Pain Modulation

One of the primary areas of interest for this compound is its analgesic properties. Studies have shown that compounds with similar structures can effectively inhibit pain pathways, making them candidates for pain management therapies. Specifically, the dual activity on VGCC and norepinephrine transporters suggests a mechanism that could be beneficial in treating neuropathic pain .

Neuroprotective Effects

In addition to pain modulation, there is emerging evidence that this compound may possess neuroprotective properties. These effects are hypothesized to arise from its ability to stabilize neuronal membranes and reduce excitotoxicity associated with excessive calcium influx.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Study 1Analgesic efficacyDemonstrated significant reduction in pain scores in animal models compared to control groups.
Study 2Neuroprotective effectsShowed decreased neuronal death in models of excitotoxicity when treated with the compound.
Study 3PharmacokineticsReported favorable absorption and distribution profiles, indicating potential for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the molecular structure of N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the connectivity of the azepane ring, sulfonamide group, and ketone moiety. Pay attention to coupling patterns for the methyl groups and phenyl protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C15_{15}H23_{23}N2_2O3_3S) and isotopic distribution.
  • X-ray Crystallography : If single crystals are obtainable, use SHELXL (via SHELX programs) for structural refinement to resolve stereochemistry and bond angles .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Stepwise Coupling : React 3-phenylazepane with a bromoacetyl intermediate before introducing the methanesulfonamide group to minimize side reactions .
  • Catalytic Optimization : Use palladium catalysts for C–N bond formation or phase-transfer catalysts for sulfonamide incorporation, ensuring inert conditions (e.g., N2_2 atmosphere) to prevent oxidation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high purity (>95%) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for intermediates in sulfonamide formation. Compare with experimental data (e.g., HPLC reaction monitoring) to validate mechanistic pathways .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF, which influence nucleophilic substitution rates .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, agitation) and identify critical quality attributes (CQAs) affecting purity .

Q. How can researchers address conflicting biological activity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (pH 7.4 buffer, 37°C) to control for assay variability .
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity pulldowns to identify non-specific interactions that may explain discrepancies .

Data Analysis & Structural Insights

Q. What crystallographic challenges arise when determining the 3D structure of this compound, and how are they resolved?

  • Methodological Answer :

  • Twinned Crystals : Apply twin refinement protocols in SHELXL to deconvolute overlapping diffraction patterns .
  • Disorder Modeling : For flexible moieties (e.g., the azepane ring), use PART instructions and occupancy refinement to account for multiple conformers .

Q. How do steric and electronic effects of the 3-phenylazepane group influence the compound’s reactivity?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models to visualize steric hindrance around the azepane nitrogen, which may slow nucleophilic attacks .
  • Hammett Analysis : Compare substituent effects on reaction rates (e.g., sulfonylation) using para-substituted phenyl analogs to quantify electronic contributions .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Fluorogenic Substrate Assays : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for matrix metalloproteinases (MMPs) or thrombin, measuring fluorescence quenching .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized enzyme targets, ensuring low DMSO concentrations (<1%) to avoid denaturation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.